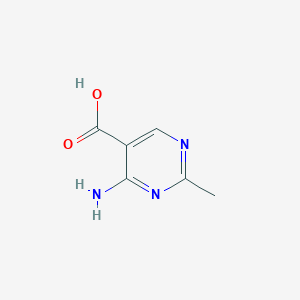

4-Amino-2-methylpyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHPFHNUYPSRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323159 | |

| Record name | 4-amino-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-52-8 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 403213 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 4-Amino-2-methylpyrimidine-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylpyrimidine-5-carboxylic acid, a substituted pyrimidine, holds significance as a metabolite of thiamine (Vitamin B1). This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and synthesis. While the precise initial discovery is not extensively documented in readily available literature, its identification as a thiamine metabolite has been a key aspect of its scientific history. This document outlines a plausible synthetic pathway based on established pyrimidine synthesis methodologies from the early 20th century, a period marked by significant advancements in heterocyclic chemistry driven by vitamin research.

Introduction: Discovery and Historical Context

The history of this compound is intrinsically linked to the study of thiamine. While a singular "discovery" paper for this specific carboxylic acid is not prominently cited in historical records, its identification emerged from the broader investigation into the structure, function, and metabolism of Vitamin B1. Early to mid-20th-century research focused on elucidating the chemical nature of vitamins and their breakdown products in biological systems. It is within this context that this compound was identified as a metabolite of thiamine, particularly in studies involving rat urine.[1]

The synthesis of pyrimidine derivatives was a focal point of organic chemistry in the early 1900s, with significant contributions from researchers like Ballard and Johnson, who developed methods for preparing various pyrimidine-5-carboxylic acids.[2] These foundational synthetic strategies laid the groundwork for accessing a wide array of substituted pyrimidines, including the subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | PubChem[3] |

| Molecular Weight | 153.14 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 769-52-8 | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Purity | 95% | Sigma-Aldrich[4] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[4] |

| InChI Key | BAHPFHNUYPSRBK-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC1=NC=C(C(=N1)N)C(=O)O | PubChem[3] |

Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of this compound is not readily apparent, a plausible and historically relevant synthetic route can be derived from established methods for pyrimidine synthesis. The following protocol is a representative example based on the condensation of a β-dicarbonyl compound or its equivalent with an amidine, a common strategy in pyrimidine chemistry.

Plausible Synthetic Pathway

A logical synthetic approach involves the cyclocondensation of ethyl 2-cyano-3-oxobutanoate with acetamidine. The subsequent hydrolysis of the resulting ethyl 4-amino-2-methylpyrimidine-5-carboxylate would yield the desired carboxylic acid.

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

-

Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add ethyl 2-cyano-3-oxobutanoate (1 equivalent).

-

Addition of Acetamidine: To the resulting solution, add acetamidine hydrochloride (1 equivalent).

-

Reflux: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water and the resulting solid is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend ethyl 4-amino-2-methylpyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heating: Heat the mixture at reflux until the ester is completely hydrolyzed (typically 2-4 hours), as monitored by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Biological Significance

The primary known biological role of this compound is as a metabolite of thiamine (Vitamin B1). Thiamine is an essential nutrient that, in its active form thiamine pyrophosphate (TPP), acts as a coenzyme in several crucial enzymatic reactions in carbohydrate and amino acid metabolism. The metabolic breakdown of thiamine leads to the formation of various pyrimidine and thiazole derivatives, including this compound, which are then excreted.

Caption: Role as a thiamine metabolite.

Conclusion

This compound is a molecule of interest primarily due to its connection to thiamine metabolism. While its initial synthesis is not prominently documented, established methodologies in pyrimidine chemistry provide a clear and plausible route for its preparation. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development who may be interested in this and related pyrimidine derivatives. Further investigation into its potential biological activities beyond being a metabolite may reveal new applications for this compound.

References

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, and its role in biological pathways. This document is intended to serve as a valuable resource for researchers and scientists working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 769-52-8 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the methyl protons, the amine protons, and the carboxylic acid proton. The aromatic proton on the pyrimidine ring would likely appear as a singlet in the downfield region. The methyl group protons would also be a singlet, typically in the upfield region. The amine (NH₂) protons may appear as a broad singlet, and the carboxylic acid (COOH) proton would be a broad singlet at a significantly downfield chemical shift.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four carbons of the pyrimidine ring will have characteristic shifts, and the methyl carbon will be the most upfield signal.

FTIR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorption bands corresponding to the various functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (amine): Two sharp peaks in the region of 3500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H stretch (methyl and aromatic): Peaks in the 3100-2850 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and other small neutral molecules.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

Reaction:

Caption: Synthetic route to the target compound.

Detailed Protocol:

-

Dissolution: Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After completion of the reaction, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 4-5.

-

Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Analytical Workflow

The identity and purity of the synthesized this compound can be confirmed using a standard analytical workflow.

Caption: Analytical workflow for characterization.

Biological Role: Thiamine Degradation Pathway

This compound is a known metabolite of thiamine (Vitamin B1) in some organisms, including rats.[4] It is formed through the degradation of the thiamine molecule. The pyrimidine moiety of thiamine can be salvaged and re-utilized in some biological systems. The pathway below illustrates the degradation of thiamine to its pyrimidine and thiazole components.

Caption: Thiamine degradation pathway.

Conclusion

References

Spectroscopic Profile of 4-Amino-2-methylpyrimidine-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-Amino-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₇N₃O₂[1]

-

Molecular Weight: 153.14 g/mol [1]

-

CAS Number: 769-52-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | Pyrimidine C6-H |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~12.5 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~165 | Pyrimidine C4-NH₂ |

| ~160 | Pyrimidine C2-CH₃ |

| ~158 | Pyrimidine C6 |

| ~108 | Pyrimidine C5-COOH |

| ~25 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amine) |

| 3300-2500 | Very Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | N-H bend (Amine) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretch |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 136 | [M-NH₃]⁺ |

| 108 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the DMSO-d₆ lock signal.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a 90° pulse and an acquisition time of at least 2 seconds.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is typically used.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signals at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis.

References

Theoretical and Computational Elucidation of 4-Amino-2-methylpyrimidine-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the characterization of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document outlines the application of Density Functional Theory (DFT) for geometry optimization and the calculation of electronic and spectroscopic properties. Furthermore, it explores the use of molecular docking simulations to predict binding affinities and interactions with biological targets. This guide serves as a valuable resource for researchers engaged in the rational design and development of novel therapeutic agents based on the pyrimidine scaffold.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] this compound, with its distinct arrangement of amino, methyl, and carboxylic acid functional groups, presents a unique scaffold for the development of targeted therapeutics. Computational and theoretical studies are instrumental in understanding the structure-activity relationships of such molecules at the atomic level, thereby guiding synthetic efforts and accelerating the drug discovery process.

This whitepaper details the key computational techniques utilized to investigate the properties of this compound. These methods include quantum chemical calculations to determine its stable conformation, electronic structure, and vibrational frequencies, as well as molecular docking studies to explore its potential interactions with protein targets.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2][3] It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software. The IUPAC name is this compound and its canonical SMILES is CC1=NC=C(C(=N1)N)C(=O)O.[4]

-

Computational Method: Geometry optimization and vibrational frequency calculations are performed using a DFT method, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5]

-

Basis Set: A suitable basis set, for instance, 6-311++G(d,p), is selected to provide a good description of the electronic wavefunctions.[5]

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.

-

Output Analysis: The output files are analyzed to obtain the optimized molecular geometry, vibrational frequencies, and thermodynamic properties. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Computational Workflow for DFT Analysis

Caption: A generalized workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[6]

Data Presentation: Electronic Properties

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 3.85 eV |

| Chemical Hardness | 2.65 eV |

Note: These values are illustrative and would be calculated from the DFT output.

HOMO-LUMO Interaction Diagram

Caption: HOMO-LUMO interactions between two molecules.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule.[5] These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. The C=O stretching frequency of the carboxylic acid is a particularly informative vibrational mode.[7]

Data Presentation: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |

| N-H Stretch (Amino) | 3450 |

| C-H Stretch (Methyl) | 2980 |

| C=O Stretch (Carboxylic Acid) | 1720 |

| C=N Stretch (Pyrimidine Ring) | 1650 |

| C=C Stretch (Pyrimidine Ring) | 1580 |

Note: These are illustrative frequencies. Actual values would be obtained from DFT frequency calculations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT as described previously.

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking calculations.[11] The program explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding affinity.

Molecular Docking Workflow

Caption: A standard workflow for molecular docking studies.

Data Presentation: Molecular Docking Results (Illustrative)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Protein Kinase X | -7.5 | LYS78, GLU95, ASP145 |

| Dihydrofolate Reductase | -8.2 | ILE7, ALA9, SER59 |

Note: This table presents hypothetical docking results for illustrative purposes.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of this compound. DFT calculations offer valuable insights into its structural, electronic, and vibrational properties, while molecular docking simulations can elucidate its potential as a ligand for various biological targets. The integration of these computational methods is a cornerstone of modern drug discovery, enabling the rational design of more effective and selective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage these powerful tools in their exploration of pyrimidine-based compounds.

References

- 1. irjweb.com [irjweb.com]

- 2. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H7N3O2 | CID 345536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ajol.info [ajol.info]

- 9. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Amino-2-methylpyrimidine-5-carboxylic Acid and its Precursors in the Thiamine Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential cofactor for all living organisms, playing a critical role in carbohydrate and amino acid metabolism. Its biosynthesis is a complex process involving the separate synthesis of a pyrimidine and a thiazole moiety, which are subsequently coupled. This technical guide provides an in-depth exploration of the pyrimidine branch of the thiamine biosynthesis pathway, with a particular focus on the established precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and its phosphorylated derivatives. While 4-Amino-2-methylpyrimidine-5-carboxylic acid is not a direct intermediate in the de novo synthesis of thiamine, this guide will also touch upon its probable role as a metabolic byproduct or a synthetic analog used in the study of this vital pathway. We will delve into the enzymatic conversions, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to Thiamine Biosynthesis

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine. The biosynthesis of thiamine proceeds through two distinct branches that converge to form thiamine monophosphate (ThMP), which is then pyrophosphorylated to TPP. The two precursor moieties are:

-

The pyrimidine moiety: 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).

-

The thiazole moiety: 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P).

This guide will focus on the biosynthesis of the pyrimidine moiety, a pathway that is a potential target for the development of novel antimicrobial agents.

The Pyrimidine Branch of Thiamine Biosynthesis

The synthesis of the pyrimidine precursor of thiamine, HMP-P, is a fascinating and complex process that differs between prokaryotes and eukaryotes.

In Bacteria and Plants

In bacteria such as Escherichia coli and in plants, the pyrimidine ring is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the de novo purine biosynthesis pathway.[1][2] This conversion is catalyzed by the enzyme phosphomethylpyrimidine synthase (ThiC) , a radical S-adenosylmethionine (SAM) enzyme.[3][4] The reaction is a complex rearrangement where the imidazole ring of AIR is converted into the pyrimidine ring of HMP-P.

The resulting 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is then phosphorylated by hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD) to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).[5][6] This pyrophosphorylated form is the substrate for the subsequent coupling reaction with the thiazole moiety.

In Fungi

In fungi, such as Saccharomyces cerevisiae, the biosynthesis of the pyrimidine moiety follows a different path, utilizing intermediates from the biosynthesis of pyridoxine (vitamin B6).

The Role of this compound

Current scientific literature does not support a direct role for this compound as an intermediate in the de novo biosynthesis of thiamine. Instead, its presence is likely attributable to:

-

Metabolic Degradation: It may be a catabolic product of thiamine or its pyrimidine precursor, HMP. Thiamine and its constituents can be degraded by various enzymes, and the oxidation of the hydroxymethyl group of HMP to a carboxylic acid is a plausible metabolic step.

-

Thiamine Salvage Pathways: Some organisms possess salvage pathways to recycle thiamine and its precursors from the environment or from cellular degradation.[1][5] While not explicitly detailed as a central intermediate, the carboxylic acid derivative could potentially be part of such a salvage or degradation-reutilization loop.

-

Synthetic Analog: this compound and its derivatives are used in research as probes and inhibitors to study the enzymes of the thiamine biosynthesis pathway. For instance, analogs of HMP can act as competitive inhibitors of the enzymes involved in the pathway.[7]

Key Enzymes of the Pyrimidine Branch

Phosphomethylpyrimidine Synthase (ThiC)

-

EC Number: 4.1.99.17[4]

-

Function: Catalyzes the conversion of 5-aminoimidazole ribotide (AIR) to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[3]

-

Cofactors: Requires S-adenosylmethionine (SAM) and a [4Fe-4S] cluster.[3]

Hydroxymethylpyrimidine/phosphomethylpyrimidine Kinase (ThiD)

-

EC Numbers: 2.7.1.49 (HMP kinase activity) and 2.7.4.7 (HMP-P kinase activity).[6]

-

Function: A bifunctional enzyme that catalyzes the ATP-dependent phosphorylation of HMP to HMP-P and HMP-P to HMP-PP.[8]

-

Substrates: ATP, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).

Quantitative Data

The following table summarizes available kinetic data for the key enzymes in the pyrimidine branch of thiamine biosynthesis in E. coli.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Reference(s) |

| ThiC | S-adenosylmethionine (SAM) | 17 | 0.14 | [9] |

| ThiD | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | 110 | - | [10] |

| ThiD | Pyridoxine | 66 | - | [10] |

Note: Kinetic data for enzymes can vary depending on the experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Purification of Recombinant E. coli ThiD

This protocol describes the purification of the bifunctional enzyme ThiD from an overexpressing E. coli strain.

-

Cell Lysis: Resuspend E. coli cells overexpressing ThiD in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing ThiD activity is collected by centrifugation and redissolved in a minimal volume of buffer.

-

Ion-Exchange Chromatography: Load the redissolved protein onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Affinity Chromatography (Optional): If the enzyme is expressed with a tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA agarose) for further purification.

-

Size-Exclusion Chromatography: As a final polishing step, apply the partially purified protein to a size-exclusion chromatography column (e.g., Superdex 200) to separate proteins based on their molecular weight.

-

Purity Analysis: Assess the purity of the final protein preparation by SDS-PAGE.

Activity Assay for ThiC (Phosphomethylpyrimidine Synthase)

This assay measures the formation of HMP-P from AIR.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 8.0), a reducing agent (e.g., sodium dithionite), S-adenosylmethionine (SAM), and the substrate 5-aminoimidazole ribotide (AIR).

-

Enzyme Addition: Initiate the reaction by adding purified and reconstituted ThiC enzyme. The reconstitution of the [4Fe-4S] cluster is crucial for activity.[11]

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Detection (HPLC-based):

-

The product, HMP-P, is not easily detectable by UV-Vis. A common method involves converting HMP-P to a fluorescent derivative.

-

Enzymatically convert the HMP-P product to thiamine monophosphate (ThMP) using the enzymes ThiD and ThiE, and the thiazole precursor Thz-P.

-

Oxidize ThMP to the highly fluorescent thiochrome-monophosphate using a reagent like potassium ferricyanide in alkaline conditions.

-

Separate and quantify the thiochrome derivative by reverse-phase HPLC with fluorescence detection (Excitation: ~365 nm, Emission: ~435 nm).[12]

-

HPLC Analysis of Thiamine Precursors

This method allows for the separation and quantification of pyrimidine and thiazole precursors.

-

Sample Preparation: Extract metabolites from cell lysates or reaction mixtures using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water). Centrifuge to remove precipitates.

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase HPLC column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector to monitor the pyrimidine and thiazole compounds at their respective maximum absorbance wavelengths. For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS).

-

-

Quantification: Use external standards of known concentrations for each analyte to generate a calibration curve for accurate quantification.

Visualizing the Pathways and Workflows

Thiamine Biosynthesis - Pyrimidine Branch (Bacterial)

Caption: Bacterial biosynthesis of the pyrimidine moiety of thiamine.

Thiamine Salvage Pathway Involving Pyrimidine Moiety

Caption: A bacterial salvage pathway for the pyrimidine moiety of thiamine.

Experimental Workflow for ThiC Activity Assay

Caption: Workflow for the activity assay of phosphomethylpyrimidine synthase (ThiC).

Conclusion

The biosynthesis of the pyrimidine moiety of thiamine is a well-conserved and essential pathway in many organisms, making its enzymes attractive targets for antimicrobial drug development. This guide has provided a comprehensive overview of this pathway, focusing on the roles of 4-amino-5-hydroxymethyl-2-methylpyrimidine and its phosphorylated derivatives. While this compound does not appear to be a direct intermediate in the primary biosynthetic route, its potential role as a metabolite or a research tool warrants further investigation. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug discovery, facilitating further exploration of this fundamental metabolic process.

References

- 1. A new thiamin salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 3. Phosphomethylpyrimidine synthase - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning and characterization of the thiD/J gene of Escherichia coli encoding a thiamin-synthesizing bifunctional enzyme, hydroxymethylpyrimidine kinase/phosphomethylpyrimidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and properties of hydroxymethylpyrimidine kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium: Incorporation of Stable Isotope-Labeled Glycine and Formate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Precursors and Derivatives of 4-Amino-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological precursors and derivatives of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key metabolite of thiamine (Vitamin B1). This document details its biosynthetic origins, explores its synthetic derivatives, and provides relevant experimental protocols and quantitative data to support further research and development in this area.

Biological Precursors and Biosynthesis

This compound is recognized as a metabolic breakdown product of thiamine. Its direct biological precursor is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a crucial intermediate in the de novo biosynthesis of thiamine. The conversion of HMP to the carboxylic acid involves the oxidation of the hydroxymethyl group. While the specific enzyme responsible for this two-step oxidation (alcohol to aldehyde, then aldehyde to carboxylic acid) in thiamine metabolism has not been definitively characterized, it is likely catalyzed by a class of NAD(P)+-dependent oxidoreductases, such as alcohol dehydrogenases and aldehyde dehydrogenases.

The biosynthesis of HMP itself varies across different organisms. In bacteria, HMP pyrophosphate (HMP-PP) is synthesized from 5-aminoimidazole ribotide (AIR), a purine biosynthesis precursor, by the enzyme phosphomethylpyrimidine synthase. In yeast, the pathway to HMP-P involves metabolites of histidine and pyridoxine.

Signaling Pathway: Thiamine Metabolism to this compound

Biological Derivatives and Their Synthesis

Several derivatives of the 4-amino-2-methylpyrimidine core have been synthesized to explore their biological activities. Key derivatives include those with modifications at the 5-position, such as the nitrile and aminomethyl analogs.

4-Amino-2-methylpyrimidine-5-carbonitrile

This derivative is a key intermediate for the synthesis of other 5-substituted pyrimidines. It can be synthesized through a multi-component reaction.

Quantitative Data: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile Derivatives

| Product | R1 | R2 | Yield (%) | Reference |

| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Phenyl | Phenyl | 78 | [1] |

| 2,4-Diamino-6-phenyl-5-pyrimidinecarbonitrile | Amino | Phenyl | 85 | [1] |

| 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | Phenyl | 4-Methylphenyl | 82 | [1] |

| 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile | Phenyl | 2-Thienyl | 75 | [1] |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | Phenyl | 4-Chlorophenyl | 80 | [1] |

4-Amino-5-aminomethyl-2-methylpyrimidine

This compound is another important derivative with potential biological applications. It can be synthesized from the corresponding 5-carbonitrile derivative by reduction.

Experimental Workflow: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

Experimental Protocols

Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile[1]

Materials:

-

Benzaldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Benzamidine hydrochloride (2 mmol)

-

Sodium acetate (2 mmol)

-

Ethanol (5 mL)

-

Water (50 mL)

Procedure:

-

A mixture of benzaldehyde, malononitrile, benzamidine hydrochloride, and sodium acetate in water and ethanol is refluxed with stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using n-hexane/ethyl acetate as an eluent.

-

After the reaction is complete, the mixture is cooled.

-

The precipitated product is filtered and recrystallized from ethanol to yield white crystals of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile.

Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine[2]

Materials:

-

4-Amino-5-cyano-2-methylpyrimidine

-

Raney Nickel (modified, wet)

-

Saturated methanolic ammonia

-

Hydrogen gas

Procedure:

-

In an autoclave, a mixture of 4-amino-5-cyano-2-methylpyrimidine, wet modified Raney Nickel, and a saturated methanol solution of ammonia is prepared.

-

The mixture is heated to 100°C and stirred for 5 hours under 4 MPa hydrogen pressure.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is concentrated to obtain 4-amino-5-aminomethyl-2-methylpyrimidine as a white solid.

HPLC Analysis of Thiamine and its Metabolites[3][4][5][6][7]

Sample Preparation (Whole Blood): [2]

-

Combine 0.2 mL of whole blood with 0.2 mL of 0.2 mol/L, pH 4.5 potassium acetate and 0.2 mL of 10% trichloroacetic acid (TCA).

-

Let the mixture stand for 10 minutes at room temperature.

-

Centrifuge at 12,000 rpm for 5 minutes to obtain a clear supernatant.

-

Mix 0.2 mL of the supernatant with 0.03 mL of 4 mol/L sodium acetate.

-

Add 0.02 mL of cyanogen bromide followed by 0.02 mL of 2 mol/L NaOH for pre-column derivatization to thiochrome.

Chromatographic Conditions (Example): [2]

-

Column: Polyamino-filled HPLC column (e.g., Asahipack NH2P-50 4E).

-

Mobile Phase: Isocratic elution with 90 mmol/L, pH 8.6 phosphate buffer-acetonitrile mixture (40:60, v/v).

-

Flow Rate: 1.2 mL/min.

-

Temperature: 40°C.

-

Detection: Fluorescence detector with excitation at 375 nm and emission at 430 nm.

Biological Activities of Derivatives

While comprehensive biological activity data for derivatives of this compound are not extensively available in the public domain, related pyrimidine structures have shown interesting pharmacological properties. For instance, various substituted pyrimidines have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[3]. Thieno[2,3-d]pyrimidine-6-carboxylate derivatives have demonstrated potent inhibitory activity against Aurora kinases, which are involved in cell cycle regulation and are targets for cancer therapy.

Quantitative Data: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Thienopyrimidine derivative 1 | Aurora B kinase | 0.2 | [4] |

| Thienopyrimidine derivative 2 | Aurora B kinase | 3.8 | [4] |

This data on related heterocyclic systems suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents. Further derivatization and biological screening are warranted to explore the full potential of this compound class.

References

In-Depth Technical Guide: Solubility and Stability of 4-Amino-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 4-Amino-2-methylpyrimidine-5-carboxylic acid is limited. This guide provides a comprehensive framework based on the known properties of structurally related pyrimidine carboxylic acids and established analytical methodologies. The experimental protocols and data herein should serve as a foundation for designing specific studies for this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural motifs, which are present in numerous biologically active molecules. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, informing formulation strategies, storage conditions, and analytical method development. This technical guide outlines the anticipated solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

Solubility Profile

The solubility of a compound is a critical factor in its bioavailability and formulation. The following sections detail expected solubility characteristics and methods for their determination.

Anticipated Solubility

Based on data for similar pyrimidine carboxylic acids, this compound is expected to exhibit limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents and aqueous solutions, particularly at pH values away from its isoelectric point.

To provide a contextual reference, the table below summarizes the reported solubility of related pyrimidine carboxylic acids in various common solvents.

Table 1: Solubility of Related Pyrimidine Carboxylic Acids in Various Solvents

| Compound | Solvent | Solubility (mg/mL) | Reference |

| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 | [1] |

| Pyrimidine-4-carboxylic acid | DMSO | ~20 | [1] |

| Pyrimidine-4-carboxylic acid | Dimethylformamide (DMF) | ~2 | [1] |

| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | ~1 | [1] |

| Pyrimidine-2-carboxylic acid | Ethanol | Soluble | [2] |

| Pyrimidine-2-carboxylic acid | DMSO | Soluble | [2] |

| Pyrimidine-2-carboxylic acid | Dimethylformamide (DMF) | Soluble | [2] |

| Pyrimidine-2-carboxylic acid | PBS | Soluble | [2] |

Note: This data is for related compounds and should be used as a qualitative guide only. Experimental determination for this compound is essential.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, DMSO, buffers at various pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with the solvent).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the thermodynamic solubility.

Stability Profile

Assessing the chemical stability of this compound is crucial to ensure its integrity during storage and use. Forced degradation studies are performed to identify potential degradation products and pathways.

Anticipated Stability and Degradation Pathways

The this compound molecule contains several functional groups susceptible to degradation:

-

Carboxylic Acid: Can undergo decarboxylation, especially at elevated temperatures.

-

Amino Group: Susceptible to oxidation and reactions with aldehydes or ketones.

-

Pyrimidine Ring: While generally stable, the ring can be susceptible to cleavage under harsh oxidative or hydrolytic conditions. The stability of uracil suggests that the destruction of cytosine occurred before deamination.[3]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions:

-

Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Conclusion

While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers to approach its solubility and stability characterization. By employing the detailed experimental protocols for thermodynamic solubility and forced degradation studies, scientists and drug development professionals can generate the necessary data to support the advancement of their research and development programs. The provided information on related compounds offers a valuable starting point for anticipating the behavior of this compound in various solvent systems and under different stress conditions.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 4-Amino-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 4-Amino-2-methylpyrimidine-5-carboxylic acid. This molecule, a substituted pyrimidine, is of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds. Quantum chemical calculations offer a powerful tool to elucidate its electronic, structural, and spectroscopic properties, providing insights that are crucial for understanding its reactivity, intermolecular interactions, and potential as a therapeutic agent.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable in modern drug discovery. These computational techniques allow for the detailed investigation of molecular properties at the atomic level. For a molecule like this compound, DFT can be used to:

-

Determine the most stable three-dimensional conformation.

-

Analyze the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

-

Predict spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra).

-

Calculate reactivity descriptors that inform about the molecule's behavior in chemical reactions.

-

Model intermolecular interactions with biological targets, such as proteins and nucleic acids.

This in-silico approach can significantly accelerate the drug development process by enabling the rational design of new drug candidates and providing a deeper understanding of their mechanism of action.

Experimental Protocols: A Generalized DFT Approach

Software: The Gaussian suite of programs is a widely used software package for performing high-level quantum chemical calculations.

Methodology:

-

Initial Structure Generation: The 2D structure of this compound is first drawn using a chemical drawing software and converted to a 3D structure.

-

Geometry Optimization: The initial 3D structure is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a hybrid functional such as B3LYP.[2][3] A common choice for the basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[2] The optimization process is complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1][4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions.

-

Data Presentation: Representative Computational Data

The following tables present hypothetical yet representative quantitative data for this compound, based on typical values obtained for similar molecules in the literature.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.34 | N1-C2-N3 | 125.0 |

| C2-C(CH3) | 1.50 | C2-N3-C4 | 115.0 |

| N3-C4 | 1.35 | N3-C4-C5 | 122.0 |

| C4-C5 | 1.42 | C4-C5-C6 | 118.0 |

| C5-C(COOH) | 1.51 | C5-C6-N1 | 120.0 |

| C4-N(NH2) | 1.36 | C6-N1-C2 | 120.0 |

| O=C(OH) | 1.22 | O=C-OH | 123.0 |

| C-O(H) | 1.35 | C5-C-O | 115.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | N-H stretching (Amino group) |

| ~3300 | O-H stretching (Carboxylic acid) |

| ~1720 | C=O stretching (Carboxylic acid) |

| ~1650 | N-H bending (Amino group) |

| ~1600 | C=C & C=N stretching (Pyrimidine ring) |

| ~1450 | C-H bending (Methyl group) |

| ~1250 | C-O stretching (Carboxylic acid) |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive, albeit generalized, approach for the quantum chemical calculation of this compound. By employing Density Functional Theory, researchers can gain significant insights into the structural, electronic, and vibrational properties of this molecule. The presented workflow, data tables, and diagram provide a foundational understanding for scientists and drug development professionals interested in applying computational chemistry to accelerate their research. While the specific quantitative data provided is representative, the methodologies described are robust and widely applicable for obtaining precise theoretical data for this and related molecules, thereby aiding in the rational design of novel therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2-methylpyrimidine-5-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on the structural characteristics analogous to 4-amino-2-methylpyrimidine-5-carboxylic acid. Due to the absence of a publicly available crystal structure for this compound, this document leverages the detailed crystallographic data of a closely related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate , to illustrate the experimental protocols and data presentation pertinent to this class of molecules. The insights derived from this analog are invaluable for understanding the molecular geometry, intermolecular interactions, and solid-state packing of the target compound, which is crucial for drug design and development.

Introduction

This compound and its derivatives are important heterocyclic compounds in medicinal chemistry. The spatial arrangement of atoms and the nature of intermolecular interactions in the solid state, as determined by single-crystal X-ray diffraction, are fundamental to understanding their physicochemical properties, stability, and biological activity. This guide outlines the typical experimental procedures and presents the crystallographic data in a structured format to aid researchers in this field.

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of pyrimidine carboxylic acid derivatives, based on established methodologies for similar compounds.

Synthesis and Crystallization

The synthesis of this compound can be approached through multi-step reaction schemes, often starting from simpler acyclic precursors. A plausible synthetic route involves the condensation of an amidine with a suitably functionalized three-carbon component.

For the analog, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, the synthesis was based on a reported procedure. The crystallization, a critical step for obtaining high-quality single crystals suitable for X-ray diffraction, was achieved by slow evaporation.

Protocol for Crystallization by Slow Evaporation:

-

Dissolution: Dissolve the purified compound (e.g., 0.5 g) in a suitable solvent or solvent mixture (e.g., 50 ml of dichloromethane) at room temperature or with gentle heating to achieve saturation.[1]

-

Filtration: Filter the solution to remove any particulate matter.

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature (e.g., room temperature).[1]

-

Crystal Growth: Allow the setup to remain undisturbed for several days to weeks, during which single crystals should form.[1]

-

Harvesting: Carefully harvest the crystals from the mother liquor and dry them.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The following protocol is representative of a typical analysis.[1]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam of a diffractometer (e.g., an Enraf–Nonius CAD-4). Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for crystal structure determination is visualized in the diagram below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed three-step protocol for the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds, starting from the readily available ethyl acetoacetate. The synthesis involves the formation of an activated enol ether intermediate, followed by a cyclization reaction with acetamidine to construct the pyrimidine ring, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This protocol includes detailed experimental procedures, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules, including antiviral, antibacterial, and anticancer agents. This compound serves as a crucial building block for the elaboration of more complex molecular architectures. The following protocol outlines a reliable and reproducible method for its preparation from ethyl acetoacetate.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

| Step | Reaction | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | None | 150 | 1.5 | ~65 |

| 2 | Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Acetamidine hydrochloride, Triethylamine | Acetic Acid | 110 | 1 | ~76 |

| 3 | Synthesis of this compound (Hydrolysis) | Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, Sodium hydroxide | Water/Ethanol | Reflux | 2-4 | High |

Note: The yield for Step 3 is reported as "High" as specific quantitative data for this exact substrate was not available in the searched literature, but alkaline hydrolysis of similar esters is generally a high-yielding reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This procedure is adapted from a standard method for the synthesis of activated enol ethers from β-ketoesters.[1]

Materials:

-

Ethyl acetoacetate (52.0 g, 399 mmol)

-

Triethyl orthoformate (59.2 g, 399 mmol)

-

Acetic anhydride (81.6 g, 800 mmol)

-

Nitrogen source

-

Round-bottom flask (0.5 L)

-

Reflux condenser

-

Short-path distillation apparatus

-

Oil bath

-

Vacuum source

Procedure:

-

Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a 0.5 L round-bottom flask.

-

Place the flask under a nitrogen atmosphere and fit it with a reflux condenser.

-

Heat the mixture in an oil bath at 150 °C and maintain reflux for 90 minutes.

-

After the reflux period, replace the condenser with a short-path distillation apparatus.

-

Continue heating at 150 °C to distill off the ethyl acetate formed during the reaction at atmospheric pressure. This step typically takes about one hour.

-

Cool the reaction mixture to room temperature.

-

Set up the apparatus for vacuum distillation and distill the cooled mixture at 6 Torr to remove the acetic acid. The oil bath temperature should be gradually increased from 30 °C to 90 °C.

-

The remaining residue is then subjected to fractional distillation under high vacuum. The desired product, ethyl 2-(ethoxymethylene)-3-oxobutanoate, distills at 75-82 °C / 0.25 Torr.

-

A second distillation of the main fraction at 80 °C / 0.15 Torr can be performed to obtain a highly pure product.

-

The expected yield of the colorless, slightly oily liquid is approximately 48.2 g.

Step 2: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This protocol is based on a general procedure for the synthesis of pyrimidine derivatives from β-dicarbonyl compounds and amidines.[1]

Materials:

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Step 1) (2.5 mmol)

-

Acetamidine hydrochloride

-

Triethylamine

-

Acetic acid (5 mL)

-

Reaction vial or flask

-

Heating source (e.g., oil bath)

Procedure:

-

In a suitable reaction vial, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (2.5 mmol) in acetic acid (5 mL).

-

Add acetamidine hydrochloride and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to 110 °C and maintain this temperature for 1 hour.

-

After cooling to room temperature, evaporate the acetic acid under reduced pressure.

-

The crude product can be purified by precipitation from a suitable solvent such as acetonitrile to yield ethyl 4-amino-2-methylpyrimidine-5-carboxylate.

-

The expected yield is approximately 76%.

Step 3: Synthesis of this compound (Hydrolysis)

This is a general procedure for the alkaline hydrolysis of an ester to a carboxylic acid.

Materials:

-

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (from Step 2)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH indicator or pH meter

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve ethyl 4-amino-2-methylpyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Add an excess of sodium hydroxide solution to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 6-7.

-

The product, this compound, may precipitate out of the solution upon acidification.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, the aqueous solution can be extracted with a suitable organic solvent after acidification.

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols: Synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-Amino-2-methylpyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of ethyl 4-amino-2-methylpyrimidine-5-carboxylate via the condensation of acetamidine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate, followed by the saponification of the resulting ester to yield the final carboxylic acid. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a common scaffold in many therapeutic agents. This document outlines a robust and efficient laboratory-scale synthesis of this key intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

-

Step 2: Saponification to this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This procedure details the condensation reaction to form the intermediate ester.

Materials:

-

Acetamidine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 9.6 g (0.1 mol) of acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature.

-

Addition of Acrylate: To the stirred suspension, add 16.9 g (0.1 mol) of ethyl 2-cyano-3-ethoxyacrylate dropwise over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.

-